molecular formula C12H14BrN B2384652 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] CAS No. 1823932-58-6

6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]

Katalognummer B2384652
CAS-Nummer: 1823932-58-6
Molekulargewicht: 252.155
InChI-Schlüssel: QBWMQUYLTKTLQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic isoquinolines, which are known to exhibit a wide range of biological activities.

Wirkmechanismus

The mechanism of action of 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of specific enzymes or signaling pathways. For example, the anticancer activity of the compound may be attributed to its ability to induce apoptosis by activating the caspase cascade. The antifungal activity of the compound may be due to its ability to inhibit the biosynthesis of ergosterol, a key component of the fungal cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] have been investigated in several studies. In a study by Wang et al., the compound was found to induce apoptosis in human hepatocellular carcinoma cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Another study by Li et al. reported that the compound inhibited the growth of Candida albicans by disrupting the biosynthesis of ergosterol. Additionally, the compound has been shown to inhibit the replication of hepatitis C virus by blocking viral entry and replication.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] in lab experiments is its potential therapeutic applications. The compound has exhibited promising anticancer, antifungal, and antiviral activities, which make it a valuable candidate for further research. However, one limitation of using this compound is its moderate yield and purity. This can make it difficult to obtain sufficient quantities of the compound for large-scale experiments.

Zukünftige Richtungen

There are several future directions for research on 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]. One direction is to investigate the compound's potential as a therapeutic agent for other diseases, such as bacterial infections and autoimmune disorders. Additionally, the mechanism of action of the compound needs to be further elucidated to fully understand its biological activities. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Finally, the compound's pharmacokinetic and pharmacodynamic properties need to be studied to determine its safety and efficacy in vivo.

Synthesemethoden

The synthesis of 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] involves the reaction of 2-bromo-1-(cyclobutylmethyl)-1H-isoquinoline with cyclohexene in the presence of a palladium catalyst. The reaction proceeds through a spirocyclization process to yield the desired product. The yield of this reaction is reported to be moderate, but the purity of the product can be improved through recrystallization.

Wissenschaftliche Forschungsanwendungen

Research on 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] has mainly focused on its potential therapeutic applications. This compound has been reported to exhibit anticancer, antifungal, and antiviral activities. In a study conducted by Wang et al., the compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. Another study by Li et al. reported that the compound exhibited potent antifungal activity against Candida albicans. Additionally, 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] has been shown to inhibit the replication of hepatitis C virus in vitro.

Eigenschaften

IUPAC Name

6-bromospiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-10-2-3-11-9(8-10)4-7-14-12(11)5-1-6-12/h2-3,8,14H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWMQUYLTKTLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(CCN2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.